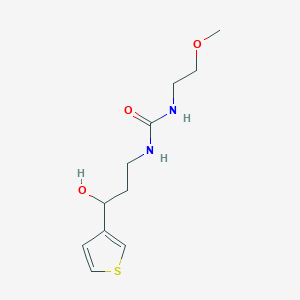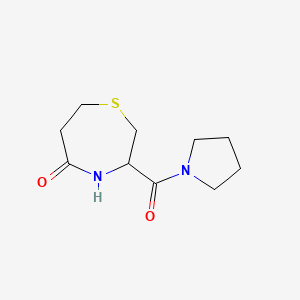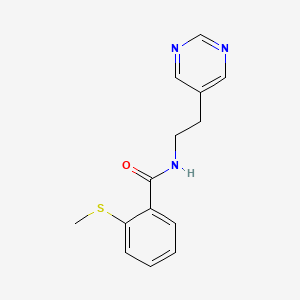![molecular formula C4H8N4OS B2914648 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol CAS No. 941867-93-2](/img/structure/B2914648.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” is a chemical compound. It is a white crystalline solid and has a high solubility in water . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular weight of “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” is 160.2 . The InChI code is 1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” are not available, the synthesis of similar compounds involves reactions with succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis
“2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” is a powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
Antimicrobial Agents: The triazole ring, a core structure in this compound, is widely recognized for its antimicrobial properties. It’s been incorporated into drugs like ketoconazole and fluconazole, which are potent antifungals used in clinical settings . The presence of the amino group in the 5-amino-1H-1,2,4-triazole moiety can enhance these properties, potentially leading to the development of new antimicrobial agents.
Agrochemistry
Pesticides and Herbicides: Triazole derivatives have been explored for their use in agrochemistry, particularly as pesticides and herbicides . The sulfanyl and hydroxyl groups in “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” could be functionalized to target specific enzymes or pathways in pests and weeds, offering a route to more efficient and selective agricultural chemicals.
Material Chemistry
Corrosion Inhibitors: The compound’s ability to form stable chelates with metals suggests its potential application as a corrosion inhibitor . This could be particularly useful in protecting metal surfaces in harsh environments, extending the lifespan of materials used in construction and manufacturing.
Medicinal Chemistry
Anticancer Research: Triazole derivatives have shown promise in anticancer research, with some compounds exhibiting selective cytotoxicity against cancer cell lines . The specific structure of “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” could be exploited to design novel anticancer drugs that target certain tumor types with high precision.
Synthetic Chemistry
Building Blocks for Heterocyclic Compounds: The compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds . Its reactive sites allow for various chemical modifications, enabling the creation of complex molecules with potential applications in drug development and materials science.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been shown to have potential antifungal activity, with a possible mode of binding toCandida albicans lanosterol 14α-demethylase .
Mode of Action
Based on the structural similarity to other 1,2,4-triazole derivatives, it can be hypothesized that it may interact with its target through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Given the potential antifungal activity of similar compounds, it may be involved in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Pharmacokinetics
The solubility, stability, and other physicochemical properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have shown potential antifungal activity, suggesting that they may lead to the disruption of fungal cell membrane integrity and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the solubility and stability of the compound, thereby influencing its bioavailability and efficacy .
Propiedades
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHSFSVOOBVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=N1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2914565.png)
![methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2914566.png)
![Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2914568.png)
![1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2914572.png)





![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)
![Ethyl 5-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914583.png)

![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)
